Desmethylprodine
Description
Historical Context of Desmethylprodine Synthesis and Early Research Objectives
This compound was first synthesized in 1947 by chemists Albert Ziering and John Lee at the Hoffmann-La Roche laboratories. wikipedia.orgnih.govbris.ac.uk The primary objective of this research was to develop novel synthetic painkillers that could offer potent analgesic effects comparable to morphine but with a lower potential for addiction. wikipedia.org This investigation was part of a broader effort in the mid-20th century to create safer and more effective opioid analgesics. The synthesis involved reacting 1-methyl-4-piperidone (B142233) with phenyllithium, followed by esterification of the resulting alcohol with propionic anhydride (B1165640). bris.ac.uk
Early studies on rats demonstrated that this compound possessed a significant analgesic effect, with some reports suggesting it was more potent than morphine. wikipedia.org Despite these initial findings, the compound was found to be no more effective than the existing drug pethidine (meperidine), to which it is a structural analog, and it was never commercially marketed. wikipedia.orgbris.ac.uk This research, however, was not fruitless, as it led to the development of a closely related compound, alphaprodine, which did see clinical use as an analgesic. wikipedia.org
Significance of this compound as a Chemical Precursor in Neurotoxicology Research
The significance of this compound in neurotoxicology research emerged not from the compound itself, but from a toxic byproduct that can be formed during its synthesis: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). medlink.comwikipedia.org This transformation occurs when the esterification step of the synthesis is carried out under improper conditions, such as at temperatures exceeding 30°C or in an overly acidic environment, which causes the dehydration of the intermediate tertiary alcohol. wikipedia.orgbris.ac.uk
The neurotoxic potential of this byproduct was tragically uncovered in the late 1970s and early 1980s. In 1976, a graduate student in chemistry, Barry Kidston, synthesized and self-administered what he believed was this compound, but which was contaminated with MPTP. wikipedia.orgwikipedia.org He subsequently developed severe and irreversible symptoms of Parkinson's disease at an unusually young age. wikipedia.orgbrainstuff.org A similar incident occurred in 1982, where several individuals in California developed rapid-onset parkinsonism after using a "synthetic heroin" that was later identified as MPPP contaminated with MPTP. medlink.combrainstuff.org
These cases were pivotal for the field of neurotoxicology. medlink.com They established this compound (MPPP) as a direct chemical precursor to a potent and selective neurotoxin. brainstuff.org The discovery that MPTP could be accidentally produced during the synthesis of this compound provided researchers with a critical link between a specific chemical compound and the induction of parkinsonian pathology, thereby opening a new avenue for studying the environmental and toxicological causes of neurodegenerative diseases. medlink.comnih.gov
Paradigmatic Role of this compound-Related Byproducts in Understanding Neurodegenerative Pathways
The byproducts of this compound synthesis, specifically MPTP and its active metabolite 1-methyl-4-phenylpyridinium (MPP+), have played a paradigmatic role in elucidating the cellular and molecular mechanisms of neurodegeneration, particularly those relevant to Parkinson's disease. nih.govnih.gov The discovery of MPTP's effects provided scientists with an unprecedented experimental model to replicate the key pathological features of the disease in laboratory animals, especially primates. medlink.comnih.govnih.gov
The mechanism of toxicity begins with MPTP, a lipophilic compound that can readily cross the blood-brain barrier. wikipedia.orgnih.gov Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells, into the toxic cation MPP+. nih.govnih.govucalgary.ca MPP+ is then selectively taken up by the dopamine (B1211576) transporter (DAT) into dopaminergic neurons, which explains the specific targeting of the substantia nigra pars compacta, the same brain region that degenerates in Parkinson's disease. nih.govnih.govnih.gov
Inside the dopaminergic neurons, MPP+ exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain. medlink.comnih.govbrainstuff.org This inhibition leads to a cascade of deleterious events, including a severe depletion of cellular ATP, an increase in the production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death. medlink.comnih.govnih.gov The ability to induce this specific pathway of neurodegeneration on demand has been instrumental for researchers, allowing for detailed study of processes like mitochondrial dysfunction, oxidative stress, and neuroinflammation, which are now considered central to the pathophysiology of neurodegenerative disorders. nih.govnih.govmdpi.com
Overview of Contemporary Research Directions in this compound Chemical Biology
The initial discoveries stemming from this compound and its neurotoxic byproduct MPTP have catalyzed decades of research and continue to influence contemporary directions in chemical biology and drug discovery for neurodegenerative diseases. nih.govepfl.ch Current research has expanded far beyond the initial focus on a single toxin to explore the broader biological systems and pathways implicated in neuronal cell death. nih.gov
A significant area of modern research involves the use of the MPTP-induced model of parkinsonism to develop and test novel therapeutic agents. nih.govnih.gov This includes screening for compounds that can protect dopaminergic neurons from MPP+-induced toxicity, such as antioxidants and inhibitors of inflammatory pathways. nih.govnih.gov
Furthermore, the elucidation of the MPTP/MPP+ mechanism has spurred investigations into other potential environmental toxins and their links to neurodegeneration. medlink.comucalgary.ca For example, the structural similarity between MPP+ and the herbicide paraquat (B189505) has fueled research into the role of pesticides in the etiology of Parkinson's disease. wikipedia.orgucalgary.ca
Contemporary chemical biology is also focused on designing sophisticated molecular probes and novel chemical entities to dissect the complex signaling cascades involved in neurodegeneration. epfl.chnih.gov This includes the development of analogs of various compounds to study protein-protein interactions, such as the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov Researchers are also exploring multifunctional ligands and peptide analogs designed to target multiple pathways simultaneously, such as modulating neurotransmitter receptors while providing neuroprotection. researchgate.net The legacy of this compound is thus evident in the ongoing quest to understand the intricate chemical and biological interplay that governs neuronal survival and to develop effective treatments for devastating neurodegenerative disorders. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylprodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylprodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLPRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Desmethylprodine
Foundational Synthetic Routes to Desmethylprodine
The initial synthesis of this compound was reported in 1947 by Albert Ziering and John Lee at Hoffmann-La Roche. wikipedia.orgbris.ac.uk Their research was aimed at developing safer and less addictive analgesics than morphine. wikipedia.org The foundational synthesis is a two-step process starting from 1-methyl-4-piperidone (B142233).
The first step involves the reaction of 1-methyl-4-piperidone with a Grignard reagent, specifically phenylmagnesium bromide, or with phenyllithium. bris.ac.ukwikipedia.org This reaction creates a tertiary alcohol intermediate, 1-methyl-4-phenyl-4-piperidinol (PMP-OH). In the second step, this alcohol intermediate is esterified using propionic anhydride (B1165640) to yield the final product, this compound (MPPP). wikipedia.orgbris.ac.uk
Table 1: Foundational Synthesis of this compound
| Step | Reactants | Product |
|---|---|---|
| 1 | 1-methyl-4-piperidone, Phenylmagnesium bromide (or Phenyllithium) | 1-methyl-4-phenyl-4-piperidinol (PMP-OH) |
Formation of Byproducts and Impurities during this compound Synthesis
The synthesis of this compound is notably prone to the formation of a critical and highly toxic byproduct, particularly when reaction conditions are not carefully controlled.
The primary and most dangerous impurity formed during the synthesis of this compound is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.govmedlink.com The formation of MPTP occurs through an elimination reaction. There are two main chemical pathways for its formation:
Dehydration of the Intermediate Alcohol : The tertiary alcohol intermediate, 1-methyl-4-phenyl-4-piperidinol, is susceptible to dehydration, especially under acidic conditions. wikipedia.orgreddit.com This elimination of a water molecule results in the formation of the tetrahydropyridine (B1245486) ring of MPTP. wikipedia.org The benzylic position of the alcohol facilitates this dehydration. reddit.com
Elimination from the Final Ester : The final product, this compound, can also undergo elimination to form MPTP. bris.ac.uk The propionoxy group is a good leaving group, and its elimination from the tertiary carbon position leads to the formation of a stable tertiary carbocation, which then loses a proton to form the double bond in the MPTP molecule. bris.ac.uk
MPTP itself is not the ultimate toxic agent but is a pro-neurotoxin. nih.gov Being lipophilic, it can cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily found in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgwikipedia.orgnih.gov MPP+ is the active compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. wikipedia.orgwikipedia.orgmedlink.com
The generation of MPTP as a major impurity is highly dependent on the reaction conditions during the esterification step. wikipedia.org Key factors that promote the formation of this byproduct include:
Elevated Temperatures : Heating the reaction mixture significantly increases the rate of the elimination reaction. It has been noted that if the reaction temperature rises above 30°C, the dehydration of the intermediate tertiary alcohol is much more likely to occur. wikipedia.org In some instances of clandestine synthesis, shortcuts such as overheating were taken, leading to a product that was predominantly MPTP. wikipedia.orgbris.ac.uk
Acidic Conditions : The presence of acid acts as a catalyst for the dehydration of the tertiary alcohol intermediate. wikipedia.orgreddit.com The use of acidic reagents or the presence of acidic impurities can therefore substantially increase the yield of MPTP. reddit.com
Table 2: Conditions Favoring MPTP Formation
| Condition | Mechanism | Result |
|---|---|---|
| Elevated Temperature (>30°C) | Promotes elimination reaction | Increased yield of MPTP wikipedia.org |
Advanced Synthetic Strategies for this compound and its Analogs
The core piperidine (B6355638) structure of this compound is a common scaffold in medicinal chemistry. nih.gov Research into advanced synthetic strategies focuses on creating derivatives with specific stereochemistry and developing novel molecular frameworks from its precursors.
This compound itself does not possess a chiral center and therefore does not exhibit optical isomerism. wikipedia.org However, the synthesis of its analogs or derivatives can be designed to create specific stereoisomers, which is crucial as different stereoisomers of a drug can have vastly different pharmacological properties. mit.edu
Methods for the stereoselective synthesis of piperidine-containing compounds often involve several key strategies:
Use of Chiral Precursors : Starting the synthesis with an optically pure precursor, such as a derivative of proline or another chiral starting material, can introduce stereochemistry that is maintained throughout the reaction sequence. mdpi.com
Asymmetric Catalysis : The use of chiral catalysts can guide the formation of one stereoisomer over another during key bond-forming steps. For instance, hydrogenation reactions using a chiral catalyst like a Wilkinson catalyst can proceed stereoselectively. mdpi.com
Stereodivergent Synthesis : This approach allows for the synthesis of different stereoisomers from a common starting material by changing the reagents or reaction conditions. For example, the allylation of chiral N-tert-butanesulfinyl imines can produce different diastereomers depending on the metal used (e.g., indium versus zinc). nih.gov
While specific examples for this compound derivatives are not extensively documented in the provided literature, these general principles are applied to the synthesis of complex piperidine and pyrrolidine-containing molecules, which are relevant to the development of novel analgesics and other therapeutic agents. mdpi.comnih.gov
The precursors used in the synthesis of this compound, such as 1-methyl-4-piperidone, are versatile building blocks for creating a wide range of piperidine-based scaffolds. nih.gov The piperidine ring is a privileged structure in drug discovery due to its favorable properties, including its ability to serve as a structural spacer and its high transport tolerance in biological systems. nih.gov
Recent developments in synthetic chemistry have focused on creating novel and complex piperidine structures for various therapeutic applications:
Spiro-Piperidines : Medicinal chemistry efforts have led to the development of spiro-piperidine inhibitors for targets such as the ASH1L protein, which is implicated in certain cancers. nih.gov These complex structures are designed based on detailed structural information of the target protein. nih.gov
Piperidine-Based Glycodendrons : In the field of protein engineering, piperidine-based scaffolds have been used to create glycodendrimers. nih.gov These structures can be attached to proteins to mimic natural N-glycans, which is important for developing improved protein-based therapeutics. nih.gov
Nicotinoid Synthesis via Cycloaddition : [3+2] cycloaddition reactions involving nitrones and substituted nitroethenes have been used to create novel isoxazolidine (B1194047) rings containing a pyridine (B92270) moiety, which can be considered a class of nicotinoids with potential biological activity. nih.gov This demonstrates the versatility of cycloaddition strategies in generating complex heterocyclic systems from simpler precursors.
These advanced strategies highlight the broad utility of piperidine precursors in modern synthetic and medicinal chemistry, extending far beyond the original scope of this compound synthesis.
Isomeric and Structural Analogs of this compound
This compound, chemically known as 1-methyl-4-phenyl-4-propionoxypiperidine, is a member of the 4-phenylpiperidine (B165713) class of synthetic opioids. drugbank.comdbpedia.org Its structure serves as a basis for a variety of isomeric and structural analogs, which are compounds that share a similar chemical framework but differ in the arrangement of atoms or in the nature of substituent groups.
A primary structural relative of this compound is Pethidine (also known as meperidine). dbpedia.orgwikipedia.org this compound is considered a structural analog and a reversed ester of pethidine. wikipedia.orgbris.ac.uk In pethidine, the molecule has a carboxylate group, whereas in this compound, this ester linkage is inverted. bris.ac.ukwikipedia.org This isomeric relationship is a defining feature of this compound's chemical identity.
This compound is also closely related to the Prodine family of compounds. wikipedia.orgwikipedia.org Unlike its derivative prodine, this compound does not exhibit optical isomerism due to the absence of a chiral center at the 3-position of the piperidine ring. wikipedia.orgAlphaprodine is another closely related compound, identified during the same research that produced this compound. wikipedia.org
The broader family of analgesics derived from pethidine includes several classes of analogs. wikipedia.org These include:
The pethidine 4-phenylpiperidines , such as piminodine and anileridine. wikipedia.org
The prodines , which include alphaprodine and this compound (MPPP) itself. wikipedia.org
The bemidones , for instance, ketobemidone. wikipedia.org
Research has also explored the synthesis of conformationally restricted analogs to investigate structure-activity relationships. This includes the development of spirocyclic prodine and pethidine analogs . nih.gov Furthermore, other structural modifications have been investigated, such as the synthesis of conformationally restricted pethidine analogs like cis-B-10b-acyloctahydrobenzo[f]isoquinolines. nih.gov
Investigations into the modification of the piperidine ring's N-substituent have also been carried out. wikipedia.org Structural analogs of this compound with substituents other than the methyl group on the piperidine nitrogen have been synthesized and studied. wikipedia.org An example of another pethidine analog is 4-Fluoropethidine , which features a fluorine atom on the phenyl ring. wikipedia.orgNorpethidine , a primary metabolite of pethidine, represents another structural analog where the N-methyl group is removed. wikipedia.org
Table of Isomeric and Structural Analogs of this compound
| Compound Name | Class/Relationship | Key Structural Feature | Citation(s) |
|---|---|---|---|
| Pethidine (Meperidine) | Isomer / Parent Compound | Standard ester linkage (isomer of this compound's reversed ester). | dbpedia.orgwikipedia.orgbris.ac.ukwikipedia.org |
| Prodine | Parent Compound | Contains a methyl group at the 3-position of the piperidine ring, leading to optical isomerism. | wikipedia.orgwikipedia.org |
| Alphaprodine | Prodine Analog | Closely related prodine derivative. | wikipedia.orgwikipedia.org |
| Norpethidine | Pethidine Analog | Lacks the N-methyl group present in pethidine. | wikipedia.org |
| 4-Fluoropethidine | Pethidine Analog | Contains a fluorine atom substituted on the phenyl group of pethidine. | wikipedia.org |
| Ketobemidone | Bemidone Analog | Belongs to the bemidone class of pethidine-related analgesics. | wikipedia.org |
Analytical Research Methodologies for Desmethylprodine and Its Research Intermediates
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in separating Desmethylprodine from its precursors, byproducts, and potential impurities, thereby allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for impurity profiling of pharmaceutical substances. chromatographyonline.com A typical RP-HPLC method for a piperidine-based compound would utilize a C18 column. nih.govunodc.orggoogle.com
The development of a robust HPLC method involves the careful selection of the stationary phase and the optimization of the mobile phase composition and pH. chromatographyonline.com For piperidine (B6355638) derivatives, a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) is often effective. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, typically provides superior separation of compounds with varying polarities. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD), which can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net
While a specific, validated HPLC method for this compound is not widely published in the public domain, a method could be developed based on established principles for related compounds. Key parameters for such a method are outlined in the table below.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Example Condition | Purpose |
| Column | C18, 5 µm, 250 x 4.6 mm | Stationary phase for reversed-phase separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile | Organic modifier for elution |
| Gradient | 5% to 95% B over 20 min | To separate compounds with a wide range of polarities |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape |
| Column Temp. | 30 °C | To maintain consistent retention times |
| Detection | DAD at 210, 254 nm | To detect and quantify aromatic compounds |
| Injection Vol. | 10 µL | Volume of sample introduced into the system |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the detection of volatile byproducts that may arise during the synthesis of this compound. A critical byproduct of concern is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known neurotoxin that can be formed under certain reaction conditions. wikipedia.org
The analysis of such volatile impurities often involves headspace GC-MS, which is highly effective for detecting trace levels of contaminants. galaxypub.co In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the analytical system. The separation in GC is based on the volatility and interaction of the analytes with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the analysis of compounds like MPTP. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification. The use of GC-MS is considered a "gold standard" in forensic analysis for the identification of illicit drugs and their impurities. mmu.ac.uk
Mass Spectrometry (MS) Applications in Characterizing Metabolic Pathways and Intermediates
Mass spectrometry is an indispensable tool for the elucidation of the metabolic fate of this compound. It offers high sensitivity and specificity, enabling the identification and structural characterization of metabolites in complex biological matrices.
In vitro metabolism studies, often utilizing human liver microsomes (HLM) or recombinant CYP450 enzymes, are fundamental in predicting the metabolic pathways of a compound in humans. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with liquid chromatography (LC), is the state-of-the-art technique for identifying metabolites in these systems. kcl.ac.uk
The process involves incubating this compound with the in vitro system and then analyzing the resulting mixture by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent drug and its metabolites, which is a critical step in their identification. wvu.edu Common metabolic transformations for compounds containing a piperidine ring and an ester linkage, such as this compound, would include N-demethylation, hydroxylation of the phenyl or piperidine ring, and hydrolysis of the ester bond. The detection of metabolites corresponding to these mass shifts from the parent compound can be performed with high confidence using HRMS. For instance, the in vitro metabolism of other novel psychoactive substances has been successfully characterized using this approach, identifying various phase I and phase II metabolites. kcl.ac.ukkoreascience.kr
Table 2: Potential Phase I Metabolites of this compound and their Mass Shifts
| Metabolic Reaction | Change in Molecular Formula | Change in Monoisotopic Mass (Da) |
| N-Demethylation | -CH₂ | -14.01565 |
| Hydroxylation | +O | +15.99491 |
| Ester Hydrolysis | -C₃H₄O | -56.02620 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of metabolites, especially minor components that may be present at low concentrations. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion, e.g., a potential metabolite) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov
Spectroscopic Methods for Structural Analysis in Research Synthesis
Spectroscopic techniques are vital for the structural confirmation of newly synthesized this compound and its intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, the N-methyl group, and the ethyl group of the propionate (B1217596) moiety. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms within the molecule. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. mdpi.com The presence and position of these bands provide confirmatory evidence for the synthesized structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework. researchgate.net
¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, the spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the peak area corresponds to the number of protons generating the signal. researchgate.net The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information on the connectivity of atoms.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. researchgate.net While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, techniques like proton decoupling are used to simplify the spectrum and enhance signal intensity. researchgate.net The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, which minimizes signal overlap and simplifies interpretation. researchgate.net
The characterization extends to key research intermediates in its synthesis, such as 1-methyl-4-piperidone (B142233) and the tertiary alcohol precursor, 1-methyl-4-phenylpiperidin-4-ol. NMR analysis at each synthetic step confirms the successful transformation of functional groups. For instance, the disappearance of the ketone signal in 1-methyl-4-piperidone and the appearance of a hydroxyl signal in the alcohol intermediate would be monitored.
Expected NMR Data for this compound: The following table outlines the predicted chemical shifts for the distinct proton and carbon environments in this compound, based on established principles of NMR spectroscopy.
| ¹H NMR Expected Data | ¹³C NMR Expected Data | |||
|---|---|---|---|---|
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | Aromatic (C₆H₅) | ~125-145 |
| Piperidine (CH₂) | ~2.2-2.8 | Multiplet | Quaternary (C-O) | ~75-85 |
| N-Methyl (N-CH₃) | ~2.3 | Singlet | Piperidine (CH₂) | ~45-55 |
| Propionate (O-C=O-CH₂) | ~2.3 | Quartet | N-Methyl (N-CH₃) | ~40-45 |
| Propionate (CH₃) | ~1.1 | Triplet | Ester Carbonyl (C=O) | ~170-175 |
| Propionate (CH₂) | ~25-35 | |||
| Propionate (CH₃) | ~5-15 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Expected IR Absorption Data for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (sp³) | Stretch | 3000 - 2850 | Strong |
| Ester C=O | Stretch | 1750 - 1735 | Strong |
| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium |
| Ester C-O | Stretch | 1300 - 1150 | Strong |
| Amine C-N | Stretch | 1250 - 1020 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. lmu.edu This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated systems. In this compound, the primary chromophore is the phenyl group. Organic compounds with a high degree of conjugation absorb light in the UV or visible regions of the electromagnetic spectrum. lmu.edu The spectrum typically shows a maximum absorption wavelength (λmax) characteristic of the π → π* electronic transitions within the aromatic ring. This analysis helps to confirm the presence of the phenyl substituent. The λmax can be influenced by the solvent used for the analysis. lmu.eduijper.org
Expected UV-Vis Data for this compound:
λmax: Approximately 250-270 nm, characteristic of the phenyl chromophore.
Solvent: Typically ethanol (B145695) or methanol, which have minimal UV absorption in the analytical range. lmu.edu
Quantitative Analytical Methodologies for Research Samples
For the quantitative analysis of this compound in research samples, such as determining purity or concentration in a solution, chromatographic methods are the standard. These techniques separate the analyte from impurities and matrix components before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like this compound. forensicscijournal.com In this method, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. forensicscijournal.commdpi.com As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing definitive structural identification and quantification. researchgate.net GC-MS methods are validated to ensure parameters like selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ) are acceptable. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of compounds in a mixture. nih.gov It is particularly suitable for compounds that may not be sufficiently volatile or stable for GC analysis. The sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase), which passes through a column packed with a solid adsorbent (the stationary phase). researchgate.netresearchgate.net Separation is achieved based on the differential partitioning of the analyte between the two phases. This compound can be analyzed using a reverse-phase HPLC method, likely with a C18 column. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at the λmax of the analyte. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). fortunejournals.comnih.gov
Key Parameters for a Quantitative HPLC Method: The following table provides an example of typical parameters for a quantitative HPLC analysis of this compound.
| Parameter | Description / Example Value |
|---|---|
| Column | Reverse-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., Methanol or Acetonitrile) |
| Flow Rate | ~1.0 mL/min |
| Detector | UV-Vis or Diode Array Detector (DAD) set at λmax (~260 nm) |
| Injection Volume | 10-20 µL |
| Quantification | Based on a calibration curve generated from standard solutions of known concentrations |
Theoretical and Computational Studies on Desmethylprodine Molecular Interactions
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Molecular modeling techniques are essential for visualizing and predicting how a ligand such as desmethylprodine interacts with its biological target, primarily the μ-opioid receptor (μOR), a G-protein coupled receptor (GPCR). These methods have become a powerful tool for discovering novel lead compounds and understanding the activation mechanisms of target receptors.
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations into the crystal structure of the μOR are used to elucidate its binding mode. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor and then using a scoring function to evaluate the fitness of different binding poses within the receptor's active site.
Studies on similar amine-based opioids binding to the μOR have revealed a critical interaction: a salt bridge formed between the protonated amine of the ligand's piperidine (B6355638) ring and the negatively charged side chain of a specific aspartic acid residue (Asp147) in the receptor. Docking simulations for this compound would predict this same crucial electrostatic interaction. Additionally, the phenyl group of this compound is predicted to engage in hydrophobic and aromatic stacking interactions with nearby residues, such as a histidine (His297). These combined interactions anchor the molecule within the binding pocket.
| Interaction Type | This compound Moiety | Likely Interacting μOR Residue | Description |
|---|---|---|---|
| Ionic Bond (Salt Bridge) | Protonated Piperidine Nitrogen | Asp147 | A critical electrostatic interaction that anchors the ligand in the binding pocket. |
| Hydrophobic Interaction | Phenyl Ring | Val300, Trp293, Ile296 | Van der Waals forces between the nonpolar phenyl group and hydrophobic residues. |
| Pi-Pi Stacking | Phenyl Ring | His297 | Stacking interaction between the aromatic rings of the ligand and the residue. |
| Hydrogen Bond | Propionoxy Ester Carbonyl | Tyr148, Asn150 | Potential hydrogen bonding between the ester oxygen and polar residues in the active site. |
Beyond predicting the binding pose, computational methods can quantify the energetic favorability of the ligand-receptor interaction. Molecular dynamics (MD) simulations are often employed to observe the dynamic behavior of the this compound-μOR complex over time in a simulated physiological environment. These simulations provide a more realistic view of the complex's stability and flexibility.
Following MD simulations, techniques like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the complex. This value gives an estimation of the binding affinity. The total binding free energy is broken down into its constituent parts—van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy—to determine which forces are the primary drivers of the binding event. For opioid ligands, both electrostatic interactions (from the salt bridge) and van der Waals forces (from hydrophobic contacts) are typically major favorable contributors to the binding affinity.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations offer a deeper understanding of chemical reactions by analyzing electron distribution and energy changes. These methods are invaluable for studying reaction pathways, identifying transition states, and predicting molecular reactivity, which are crucial for understanding both the synthesis and metabolism of this compound.
A significant risk in the synthesis of this compound is the formation of the neurotoxic byproduct 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This occurs through the acid-catalyzed dehydration of the tertiary alcohol intermediate that precedes the final esterification step. MPTP is metabolized in glial cells by monoamine oxidase B (MAO-B) to the toxic 1-methyl-4-phenylpyridinium ion (MPP+), which selectively destroys dopaminergic neurons.
Quantum chemical calculations can be used to model the reaction pathway of this unwanted dehydration reaction. By calculating the energies of the reactant, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. These calculations allow for the precise characterization of the transition state structure—the highest energy point along the reaction coordinate. Understanding the geometry and energy of this transition state provides critical insights into the reaction kinetics and explains why elevated temperatures or acidic conditions facilitate the formation of the MPTP impurity.
The metabolic fate of a drug candidate is a critical aspect of its pharmacokinetic profile. In silico metabolism prediction tools are used to identify "metabolic soft spots"—the sites on a molecule that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. These computational approaches can be broadly classified into ligand-based and structure-based methods.
For this compound, several potential sites of metabolism can be predicted based on its structure and general principles of drug metabolism. Computational models analyze factors such as the chemical reactivity of specific atoms (e.g., the likelihood of hydrogen atom abstraction) and the accessibility of these sites to the active center of metabolic enzymes.
| Potential Metabolic Site | Metabolic Reaction | Predicted Metabolite | Computational Rationale |
|---|---|---|---|
| N-methyl group | N-demethylation (Oxidative) | Normeperidine analog | A common metabolic pathway for N-methyl amines, readily accessible to CYP enzymes. |
| Phenyl ring | Aromatic Hydroxylation | Phenolic derivatives | The electron-rich aromatic ring is a likely target for electrophilic attack by activated CYP species. |
| Ester linkage | Ester Hydrolysis | 1-methyl-4-phenyl-4-piperidinol and propionic acid | Ester bonds are susceptible to hydrolysis by esterase enzymes. |
| Piperidine ring | C-oxidation | Hydroxylated piperidine derivatives | Oxidation at carbon atoms adjacent to the nitrogen is a known metabolic pathway. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR can be a powerful tool to guide the design of new analogs with potentially improved potency or modified properties.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of this compound or other 4-phenylpiperidine (B165713) analogs with experimentally measured biological activities (e.g., binding affinity for the μOR) is compiled.
Descriptor Calculation: For each molecule in the series, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process).
A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving significant time and resources.
| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets in the receptor. |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents | Influences electrostatic interactions and hydrogen bonding capacity with the receptor. |
| Steric | Molar Refractivity (MR), Taft's Steric Parameter (Es) | Molecular size and shape | Determines the physical fit of the analog within the receptor's binding site. |
| Topological | Wiener Index, Kier Shape Indices | Molecular branching and connectivity | Provides a numerical representation of the overall molecular architecture. |
Correlating Molecular Descriptors with Biological Activity in Research Models
In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) models are pivotal in elucidating the connection between the chemical structure of a compound and its biological activity. For this compound and its analogs, these models correlate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—with their observed effects in research models.
Research into piperidine analogs, a structural class to which this compound belongs, has identified several key molecular descriptors that are frequently correlated with their biological activity, particularly their analgesic effects mediated through opioid receptors. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.
Key Molecular Descriptors for Opioid Activity:
Electronic Descriptors: Partial charges on specific atoms, such as the nitrogen in the piperidine ring, are crucial for the initial interaction with the opioid receptor. The distribution of electron density, often quantified by descriptors like PEOE_VSA (Partial Equalization of Orbital Electronegativities-Van der Waals Surface Area), can significantly influence binding affinity. A fractional negative charge on the van der Waals surface has been shown to be important for inhibitory activity in some piperidine derivatives.
Steric and Topological Descriptors: The size and shape of the molecule, represented by descriptors such as molecular weight and van der Waals surface area, play a significant role in how well the compound fits into the binding pocket of the receptor. The hydrophobic integy moment, a measure of the separation between hydrophobic and hydrophilic regions, is also a critical factor for optimal interaction.
Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a classic descriptor for predicting a molecule's ability to cross biological membranes, including the blood-brain barrier, to reach its target in the central nervous system. For opioid analgesics, an optimal logP value is often sought to balance solubility and membrane permeability.
QSAR studies on various series of piperidine derivatives have consistently highlighted the importance of a combination of these descriptors in predicting analgesic potency. For instance, in a study of 4-amino methyl piperidine derivatives, molecular docking simulations, a key component of many QSAR workflows, revealed that binding affinity to the µ-opioid receptor was influenced by interactions with specific amino acid residues, including Q124, D147, and Y148. The binding energies calculated in such studies provide a quantitative measure of the strength of the interaction, which can then be correlated with the observed biological activity.
The following interactive data table summarizes key molecular descriptors and their observed correlation with the biological activity of piperidine-based compounds in research models.
| Molecular Descriptor Category | Specific Descriptor Example | Correlation with Biological Activity | Rationale |
| Electronic | Partial Charge (e.g., Q_VSA_FPNEG) | Positive | A fractional negative charge on the molecular surface can enhance electrostatic interactions with positively charged residues in the receptor binding site. |
| Steric/Topological | Van der Waals Surface Area | Varies | Optimal surface area is required for a good fit within the binding pocket; too large or too small can be detrimental. |
| Steric/Topological | Hydrophobic Integy Moment | Positive | A clear separation of hydrophobic and hydrophilic regions can facilitate favorable interactions with corresponding regions of the receptor. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Parabolic | An optimal balance is needed for membrane permeability and solubility in biological fluids. |
| Thermodynamic | Binding Affinity (kcal/mol) | Negative (more negative is stronger) | A lower binding energy indicates a more stable and favorable interaction between the ligand and the receptor. |
These computational models provide valuable insights into the structure-activity relationships of this compound and its analogs, guiding the design of new compounds with potentially enhanced activity and selectivity.
In Silico Screening for Potential Molecular Probes
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a receptor or enzyme. This approach is instrumental in the early stages of drug discovery and in the identification of molecular probes to study biological systems. For a compound like this compound, in silico screening can be employed to discover novel ligands with similar or improved properties for the µ-opioid receptor.
The process typically involves several key steps:
Target Preparation: A three-dimensional structure of the biological target, in this case, the µ-opioid receptor, is obtained, often from crystallographic data. This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
Ligand Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated molecules.
Molecular Docking: Each ligand in the library is "docked" into the defined binding site of the receptor using specialized software. The docking algorithm samples many possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
Hit Selection and Refinement: The top-scoring compounds, or "hits," are selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to predict the stability of the ligand-receptor complex over time.
In the context of this compound, in silico screening of piperidine-based libraries has been utilized to identify novel analgesics. tandfonline.com These studies often use known potent µ-opioid agonists like morphine and fentanyl as reference compounds to validate the docking protocol and to compare the binding scores of the screened compounds. tandfonline.com The binding modes of the top-ranked hits are analyzed to understand the key interactions with the receptor's amino acid residues. For piperidine derivatives, interactions with residues such as Q124, W133, D147, Y148, and H297 in the µ-opioid receptor have been identified as crucial for binding. tandfonline.com
The following table outlines the typical workflow and key parameters in an in silico screening campaign for identifying potential molecular probes for the µ-opioid receptor.
| Screening Stage | Description | Key Parameters and Considerations |
| Target Selection | Identification and preparation of the µ-opioid receptor structure. | Protein Data Bank (PDB) ID of the receptor, definition of the binding pocket based on known ligands. |
| Library Design | Curation of a diverse library of piperidine-based or other relevant small molecules. | Chemical diversity, drug-like properties (e.g., Lipinski's rule of five), novelty of scaffolds. |
| Virtual Screening | High-throughput docking of the ligand library against the receptor. | Docking software (e.g., AutoDock Vina), scoring function, and ranking of compounds based on binding energy. |
| Hit Prioritization | Selection of the most promising candidates for further investigation. | Binding energy scores, analysis of binding poses and key interactions, comparison with reference compounds. |
| Post-Screening Analysis | In-depth computational analysis of the top hits. | Molecular dynamics simulations to assess complex stability, calculation of binding free energies. |
Through these in silico screening efforts, researchers can efficiently identify novel molecular probes with the potential to modulate the µ-opioid receptor, providing valuable tools for further pharmacological research.
Systems Biology Approaches to Model Complex Neurochemical Networks
Systems biology offers a holistic approach to understanding the intricate web of interactions that govern complex biological processes. Rather than focusing on individual components, it seeks to model the behavior of entire systems, such as the neurochemical networks affected by opioids like this compound. Computational models are at the heart of systems biology, enabling researchers to simulate and predict how these networks respond to perturbations, such as the introduction of a drug.
The interaction of an opioid with its receptor initiates a cascade of intracellular signaling events. For the µ-opioid receptor, this primarily involves the activation of inhibitory G proteins (Gi/Go), leading to downstream effects like the inhibition of adenylyl cyclase and the modulation of ion channels. nih.govnih.gov However, the long-term effects of opioid exposure are far more complex, involving changes in gene expression, synaptic plasticity, and the rewiring of neural circuits. nih.govplos.org
Modeling Opioid Signaling Pathways:
Computational models of opioid signaling pathways aim to capture the dynamics of these complex interactions. These models can range from detailed kinetic models of specific signaling cascades to larger-scale network models that encompass multiple interconnected pathways. For instance, a comprehensive map of the opioid signaling system has been developed, curating reactions induced by the activation of opioid receptors into categories such as molecular association, activation/inhibition, and gene regulation. nih.gov
Multiomics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to construct and validate these network models. johnshopkins.edu In the context of opioid addiction, a systems biology approach integrating genome-wide association studies and gene expression data from the prefrontal cortex has identified dysregulated neurobiological pathways, including the Akt, BDNF (brain-derived neurotrophic factor), and ERK (extracellular signal-regulated kinase) pathways. johnshopkins.edu
Simulating Neurochemical Network Responses:
Computational modeling allows researchers to simulate how neurochemical networks respond to opioid administration over different timescales. For example, models of opioid-induced synaptic plasticity in the hippocampus have been developed to understand how these drugs can lead to pathological memory formation associated with addiction. nih.govplos.org These models can incorporate the effects of opioids on different cell types, including pyramidal neurons and interneurons, as well as their influence on neurotransmitter systems like glutamate and GABA. nih.govplos.org
The table below summarizes key neurochemical networks and pathways affected by opioids and how systems biology approaches are used to model them.
| Neurochemical Network/Pathway | Key Components | Role in Opioid Action | Systems Biology Modeling Approach |
| µ-Opioid Receptor Signaling | Gi/Go proteins, adenylyl cyclase, ion channels | Acute effects of opioids, including analgesia. | Kinetic modeling of signaling cascades, pathway mapping from curated literature data. nih.gov |
| Akt/ERK Pathways | Protein kinases involved in cell survival, proliferation, and plasticity. | Long-term adaptations to chronic opioid exposure. | Network analysis of multiomics data to identify dysregulated genes and pathways. johnshopkins.edu |
| Hippocampal Synaptic Plasticity | NMDA receptors, glutamate transporters, GABAergic interneurons | Opioid-induced changes in learning and memory, contributing to addiction. | Detailed computational models of neuronal circuits to simulate long-term potentiation (LTP). nih.govplos.org |
| Dopamine (B1211576) Reward System | Dopaminergic neurons in the ventral tegmental area (VTA) and nucleus accumbens (NAc) | Reinforcing effects of opioids, leading to compulsive drug-seeking behavior. | Multi-scale models integrating cellular signaling with neural circuit dynamics. |
By employing these systems biology approaches, researchers can gain a deeper understanding of the complex and multifaceted effects of this compound and other opioids on the brain. These models not only help to elucidate the mechanisms underlying both the therapeutic and adverse effects of these compounds but also provide a powerful platform for identifying novel therapeutic targets and strategies.
Q & A
Q. How did early studies assess the analgesic efficacy of desmethylprodine, and what methodological limitations exist in these historical models?
Early research (1940s–1970s) primarily used rodent models (e.g., tail-flick or hot-plate tests) to measure analgesic potency relative to morphine and pethidine. Dose-response curves were constructed to compare ED50 values, with this compound showing ~70% of morphine’s potency in rats. However, these studies often lacked rigorous impurity analysis (e.g., MPTP contamination), and methodologies for neurotoxicity screening were underdeveloped .
Q. What are the critical synthetic steps for this compound, and how can impurities like MPTP be minimized during synthesis?
this compound is synthesized via a modified Grewe cyclization, where benzyl cyanide reacts with N-methyl-4-piperidone. Key challenges include controlling reaction temperature (to avoid overalkylation) and post-synthesis purification (e.g., column chromatography or recrystallization) to remove MPTP, a neurotoxic byproduct. Modern protocols recommend HPLC-MS validation of purity and strict adherence to anhydrous conditions to suppress side reactions .
Q. Why does this compound’s legal classification (Schedule I) conflict with its initial research rationale as a safer opioid alternative?
Early studies focused on analgesic efficacy without long-term toxicity assessments. The discovery of MPTP-induced parkinsonism in the 1976 Kidston case revealed irreversible dopaminergic neuron damage, prompting reclassification. Regulatory frameworks now prioritize neurotoxicity data over historical efficacy claims, requiring researchers to justify Schedule I exemptions via preclinical safety trials .
Advanced Research Questions
Q. How can experimental designs distinguish between this compound’s direct pharmacological effects and MPTP-induced neurotoxicity?
- Controlled synthesis : Synthesize this compound with and without MPTP contamination (verified via GC-MS).
- In vivo models : Compare behavioral outcomes (e.g., rotorod tests for motor function) and postmortem tyrosine hydroxylase staining in mice exposed to pure this compound vs. MPTP-contaminated batches.
- In vitro assays : Use SH-SY5Y dopaminergic cells to isolate this compound’s μ-opioid receptor affinity from MPTP’s mitochondrial toxicity .
Q. What structural analogs of this compound exhibit higher in vitro potency, and how do N-substituent modifications influence receptor binding kinetics?
Recent SAR studies show that replacing the N-methyl group with bulkier substituents (e.g., N-phenethyl or N-cyclopropylmethyl) increases μ-opioid receptor affinity. For example:
| Analog | N-Substituent | EC50 (nM) | Efficacy (% vs. morphine) |
|---|---|---|---|
| This compound | N-methyl | 45 | 70% |
| N-phenethyl analog | N-phenethyl | 12 | 95% |
| N-cyclopropylmethyl | N-cyclopropylmethyl | 8 | 110% |
Molecular dynamics simulations suggest enhanced hydrophobic interactions with receptor subpockets .
Q. How should researchers address contradictions in neurotoxicity data between historical case reports and contemporary in vitro studies?
- Meta-analysis : Re-examine raw data from 1970s studies for MPTP contamination (often unreported due to limited analytical techniques).
- Dose-response reconciliation : Compare MPTP thresholds for neurotoxicity (≥85% dopamine depletion at 10 mg/kg in primates) with this compound’s typical impurity levels (0.5–2% in amateur syntheses).
- Standardized reporting : Adopt guidelines from Journal of Clinical Practice and Research for detailing synthesis protocols, impurity profiles, and statistical power in animal studies .
Methodological Considerations
- Ethical approvals : For in vivo studies, obtain IACUC approval and justify Schedule I substance use under DEA research licenses .
- Data reproducibility : Follow Beilstein Journal of Organic Chemistry standards for experimental sections, including raw spectral data in supplementary materials .
- Conflict resolution : Use hierarchical regression models to isolate confounding variables (e.g., batch variability, species differences) in historical vs. modern datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
